molecular formula C20H27N3O5 B13392024 Boc-alpha-Isobutyric acid-D-tryptophan

Boc-alpha-Isobutyric acid-D-tryptophan

Cat. No.: B13392024
M. Wt: 389.4 g/mol
InChI Key: DSCBSBPYDCIRPP-UHFFFAOYSA-N
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Description

®-METHYL 2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes an indole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.

Preparation Methods

The synthesis of ®-METHYL 2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE typically involves multiple steps, including the protection of amino groups, coupling reactions, and esterification. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-METHYL 2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to certain proteins and enzymes, potentially modulating their activity. The Boc protecting group can be selectively removed to expose reactive sites, enabling further chemical modifications.

Comparison with Similar Compounds

Compared to other similar compounds, ®-METHYL 2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include:

  • (S)-METHYL 2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE
  • METHYL 2-(2-AMINO-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE

These compounds share structural similarities but differ in their stereochemistry and functional group arrangements, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBSBPYDCIRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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